Arachidonic Acid

Prostaglandin Eicosanoid Inflammation

Arachidonic Acid (AA, 20:4 n-6) is a 20-carbon polyunsaturated omega-6 fatty acid with four cis double bonds at positions 5, 8, 11, and 14. It is a principal constituent of mammalian cell membrane phospholipids, particularly phosphatidylinositol, phosphatidylethanolamine, and phosphatidylcholine.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 93444-49-6
Cat. No. B7790579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic Acid
CAS93444-49-6
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
InChIKeyYZXBAPSDXZZRGB-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arachidonic Acid (CAS 93444-49-6): Omega-6 Polyunsaturated Fatty Acid for Eicosanoid Research and Membrane Studies


Arachidonic Acid (AA, 20:4 n-6) is a 20-carbon polyunsaturated omega-6 fatty acid with four cis double bonds at positions 5, 8, 11, and 14 [1]. It is a principal constituent of mammalian cell membrane phospholipids, particularly phosphatidylinositol, phosphatidylethanolamine, and phosphatidylcholine [2]. AA serves as the primary endogenous precursor for the enzymatic biosynthesis of eicosanoids—including prostaglandins, thromboxanes, and leukotrienes—via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and is released from membrane stores by phospholipase A2 in response to inflammatory stimuli [3].

Why Generic Omega-3 or Omega-6 Fatty Acids Cannot Substitute for Arachidonic Acid in Research Applications


Arachidonic Acid (AA) exhibits distinct biochemical behavior that prevents simple substitution with other polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA, 20:5 n-3) or docosahexaenoic acid (DHA, 22:6 n-3). AA demonstrates differential incorporation into specific phospholipid classes, preferentially acylating into phosphatidylinositol (PI) whereas EPA is preferentially incorporated into phosphatidylcholine (PC) and phosphatidylethanolamine (PE) [1]. Furthermore, AA is the obligate substrate for the biosynthesis of the 2-series prostaglandins and the 4-series leukotrienes; EPA and DHA generate distinct 3-series and 5-series eicosanoids with different biological potencies [2]. In cell-based functional assays, AA exhibits quantitatively distinct effects on membrane fluidity, eicosanoid production, and downstream signaling compared to structurally related PUFAs, necessitating the use of authentic AA for reproducible and mechanistically accurate studies [3].

Quantitative Evidence for Selecting Arachidonic Acid Over Analogs: Head-to-Head Comparisons and Performance Data


Superior Substrate for Prostaglandin Production: Arachidonic Acid Generates 2.4-Fold Higher PGF in Murine Epidermal Cells Compared to EPA

In a direct head-to-head comparison using SENCAR mouse epidermal cells, arachidonic acid (AA) produced significantly higher levels of prostaglandin F (PGF) than eicosapentaenoic acid (EPA) when used as a substrate in freeze-thawed cell preparations. The quantitative difference was a 2.4-fold increase in PGF production with AA relative to EPA [1]. Furthermore, in viable cultured cells stimulated with the tumor promoter TPA, AA-prelabeled cultures produced significantly higher amounts of each prostaglandin class (PGF, PGE, and PGD) compared to EPA-prelabeled cultures, demonstrating that AA is a more efficient precursor for prostanoid biosynthesis in physiologically relevant cellular contexts [1].

Prostaglandin Eicosanoid Inflammation

Superior Substrate for Ornithine Decarboxylase Induction and DNA Synthesis: AA Outperforms EPA in Cell Proliferation Assays

In SENCAR mouse epidermal cells, arachidonic acid (AA) demonstrated significantly greater biological activity than eicosapentaenoic acid (EPA) in promoting cell proliferation markers. Specifically, TPA-induced ornithine decarboxylase (ODC) activity was significantly higher in AA-treated cultures compared to EPA-treated cultures [1]. Moreover, AA supported DNA synthesis to a greater extent than EPA, both in the presence and absence of TPA stimulation [1]. These findings establish that AA and EPA do not have equivalent biological activity in this cell system, with AA being the more potent promoter of these proliferation-associated endpoints [1].

Cell Proliferation Ornithine Decarboxylase Carcinogenesis

Phospholipid Class-Specific Incorporation: AA Preferentially Acylates into Phosphatidylinositol, EPA into Phosphatidylcholine

A direct competitive incorporation study in washed human platelets using a mixture of [3H]AA and [14C]EPA revealed distinct and non-interchangeable phospholipid selectivity between the two fatty acids. Based on a substrate [3H]/[14C] ratio of unity (1.00), the phosphatidylinositol (PI) fraction exhibited a ratio of 1.12, indicating a clear preference for AA incorporation [1]. In contrast, phosphatidylcholine (PC) and phosphatidylethanolamine (PE) exhibited ratios of 0.55 and 0.74, respectively, demonstrating preferential incorporation of EPA into these phospholipid classes [1]. Phosphatidylserine (PS) showed a ratio of 0.93, not significantly different from 1.00 [1]. These selectivities explain the differing AA/EPA mass ratios observed among individual phospholipids in vivo [1].

Phospholipid Membrane Biology Lipidomics

Membrane Fluidity Enhancement: Arachidonic Acid is More Potent Than Long-Chain Omega-3 Fatty Acids

In a comparative study of acute fatty acid effects on mouse thymocyte plasma membrane fluidity, omega-6 fatty acids, specifically arachidonic acid (ARA, 20:4 n-6) and docosatetraenoic acid (DTA, 22:4 n-6), were more potent than long-chain omega-3 fatty acids at increasing membrane fluidity [1]. Membrane fluidity in omega-3 treated cells increased in the order DHA > EPA > ALA, but DTA and ARA also increased fluidity and were even more potent [1]. The study used fluorescence polarization of 1,6-diphenyl-1,3,5-hexatriene (DPH) to quantitatively assess membrane fluidity changes [1]. Notably, both omega-3 and omega-6 fatty acids were acutely cytotoxic at concentrations that altered membrane fluidity, with omega-6 fatty acids causing more cell death than omega-3s [1].

Membrane Fluidity Biophysics Cell Signaling

Kinetic Isotope Effect and Regioselectivity Control: Deuteration at C13 of Arachidonic Acid Dramatically Alters COX-2 and 15-LOX-2 Kinetics

A systematic study of deuterated arachidonic acid (AA) derivatives revealed that site-specific deuteration produces quantifiable differences in enzyme kinetics and reaction outcomes. Kinetic parameters (KM, Vmax) and isotope effects (kH/kD) were obtained for seven deuterated AA derivatives using human recombinant COX-2, 5-LOX, and 15-LOX-2 enzymes [1]. Spectroscopic methods demonstrated that deuteration at the 13th carbon position dramatically affects the kinetic parameters of COX-2 and 15-LOX-2 [1]. Furthermore, with human 15-hLO-1, deuteration at C13 caused an inversion in regioselectivity: hydrogen abstraction from C13 is the major pathway with unlabeled AA, but abstraction from C10 predominates when the C13 position is deuterated [2]. This isotope-sensitive branching was also observed, though to a lesser degree, for 12-hLO and 15-hLO-2 [2].

Deuterated Fatty Acid Enzyme Kinetics Isotope Effect

Leukotriene B4 Production: AA is the Obligate Substrate, EPA Competitively Inhibits LTB4 Formation

In a comparative study of exogenous fatty acid effects on 5-lipoxygenase (5-LOX) pathway activity in ionophore-activated human neutrophils, arachidonic acid (AA) and eicosapentaenoic acid (EPA) exhibited distinct and functionally antagonistic effects on leukotriene B4 (LTB4) production. Exogenous AA (5-40 μg/mL) did not alter LTB4 production, whereas exogenous EPA suppressed LTB4 production in a dose-dependent manner, beginning at 5 μg/mL EPA and reaching 50% suppression at 10 μg/mL and 84% suppression at 40 μg/mL [1]. This selective decrease in LTB4 was not due to altered kinetics or increased omega-oxidation, confirming a direct inhibitory effect of EPA on AA-derived LTB4 biosynthesis [1]. In contrast, docosahexaenoic acid (DHA) did not appreciably inhibit LTB4 formation and was not a substrate for leukotriene synthesis [1].

Leukotriene Neutrophil 5-Lipoxygenase

Validated Research and Industrial Applications for Arachidonic Acid (CAS 93444-49-6)


Eicosanoid Biosynthesis and COX/LOX Enzyme Assays

Use authentic arachidonic acid as the definitive substrate for in vitro assays measuring cyclooxygenase (COX-1, COX-2) and lipoxygenase (5-LOX, 12-LOX, 15-LOX) activity. As demonstrated in [1], AA is the obligate precursor for the 2-series prostaglandins and 4-series leukotrienes. Substitution with EPA or DHA yields different eicosanoid species (3-series and 5-series, respectively) with distinct biological activities. For enzyme inhibitor screening, kinetic studies, or eicosanoid profiling by LC-MS/MS, authentic AA ensures generation of the physiologically relevant metabolite panel [2].

Membrane Phospholipid Composition and Signal Transduction Studies

Employ arachidonic acid for controlled manipulation of cellular membrane phospholipid composition, particularly to enrich the phosphatidylinositol (PI) pool. The preferential incorporation of AA into PI (demonstrated by a 3H/14C ratio of 1.12 vs. 1.00 for the substrate mixture in [3]) is critical for studies of phosphoinositide signaling, including PI3K/Akt and PLC/PKC pathways. AA supplementation or labeling enables researchers to track the specific phospholipid pools that serve as substrates for phospholipase A2 and phospholipase C in signal transduction cascades [3].

Membrane Biophysics and Fluidity Modulation Experiments

Utilize arachidonic acid in studies examining the relationship between membrane lipid composition, fluidity, and membrane protein function. As established in [4], AA is more potent than long-chain omega-3 fatty acids (DHA, EPA) at increasing membrane fluidity in thymocytes, as measured by DPH fluorescence polarization. This property makes AA the preferred reagent for experiments where maximal fluidity modulation is desired, such as investigations of lipid raft dynamics, GPCR signaling, or the effects of membrane order on enzyme activity [4].

Deuterated Arachidonic Acid for Kinetic Isotope Effect and Metabolic Tracing Studies

Procure site-specifically deuterated arachidonic acid derivatives for precise investigation of eicosanoid biosynthetic pathways. Deuteration at the C13 position dramatically alters COX-2 and 15-LOX-2 kinetic parameters and can invert the regioselectivity of 15-hLO-1 from C13 to C10 abstraction [5]. These isotopologues enable researchers to measure kinetic isotope effects, probe enzyme mechanisms, and control the synthesis of specific eicosanoid species in complex biological systems. This application is particularly valuable for drug discovery programs targeting the arachidonic acid cascade [5][6].

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